molecular formula C9H12O2 B147034 1-Phenylpropane-1,2-diol CAS No. 1855-09-0

1-Phenylpropane-1,2-diol

Cat. No.: B147034
CAS No.: 1855-09-0
M. Wt: 152.19 g/mol
InChI Key: MZQZXSHFWDHNOW-UHFFFAOYSA-N
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Description

1-Phenylpropane-1,2-diol is an organic compound with the molecular formula C9H12O2. It is also known as this compound. This compound is characterized by the presence of a phenyl group attached to a propanediol backbone. It is a versatile chemical used in various industrial and scientific applications .

Scientific Research Applications

1-Phenylpropane-1,2-diol has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol from inexpensive starting substrates, benzaldehyde and acetaldehyde . The enzymes involved in this process include benzoylformate decarboxylase (BFD), alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and formate dehydrogenase (FDH) .

Cellular Effects

It has been used in the synthesis of (1S,2S)-1-Phenylpropane-1,2-diol, which has been studied for its effects on cells

Molecular Mechanism

It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol . This process involves the coupling of stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD), L-selective reduction of a carbonyl group with alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and the coenzyme regeneration by formate dehydrogenase (FDH) .

Temporal Effects in Laboratory Settings

It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol . This process has been optimized to achieve a 100% yield of vic 1,2-diol .

Metabolic Pathways

It has been used in a stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-Phenylpropane-1,2-diol . This process involves the coupling of stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD), L-selective reduction of a carbonyl group with alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and the coenzyme regeneration by formate dehydrogenase (FDH) .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpropane-1,2-diol undergoes various chemical reactions typical of alcohols, such as esterification, etherification, oxidation, and reduction . It can also react with aldehydes or ketones to form condensation products .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid (H2SO4).

Major Products:

Comparison with Similar Compounds

    Propylene Glycol (1,2-Propanediol): A similar compound with a simpler structure, lacking the phenyl group.

    1,3-Propanediol: Another diol with a different arrangement of hydroxyl groups.

Uniqueness: 1-Phenylpropane-1,2-diol is unique due to the presence of the phenyl group, which imparts different chemical properties and reactivity compared to other diols. This makes it valuable in specific applications where the phenyl group is beneficial .

Properties

IUPAC Name

1-phenylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQZXSHFWDHNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883760
Record name 1,2-Propanediol, 1-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855-09-0
Record name 1-Phenyl-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydroxy-1-phenylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Propanediol, 1-phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Propanediol, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpropane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 3.5 ml of a water-acetone (1:1) solvent were added 66.6 mg of the osmium oxide carried by the carrier of the present invention obtained in Example 4, 21.5 mg of 1,4-bis(9-o-dihydroquinidil)phthalazine, 362.2 mg of potassium ferricyanide and 152.0 mg of potassium carbonate, followed by reacting at 30° C. for 1 hour while stirring. And 59.0 mg of trans-β-methylstyrene dissolved in 1.5 ml of a water-acetone (1:1) solvent were added to the reaction solution and followed by reacting for another 2 hours while stirring. And further, 362.2 mg of potassium ferricyanide and 152.0 mg of potassium carbonate were added to the reaction solution and followed by reacting for another 2 hours while stirring. After the reaction was terminated by adding methanol, the filtrate obtained by filtrating the reaction solution was concentrated to some extent. The obtained product was dissolved in 5 ml of methylene chloride and filtrated using Celite. The filtrate was concentrated and purified using a silica gel thin-layer chromatography, to obtain 70.6 mg of a desired diol, 1-phenyl-1,2-propane diol (yield 85%) (97% ee).
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
362.2 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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